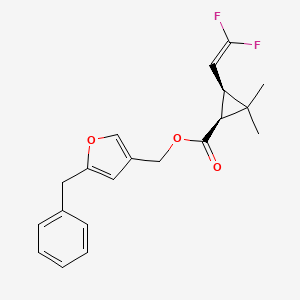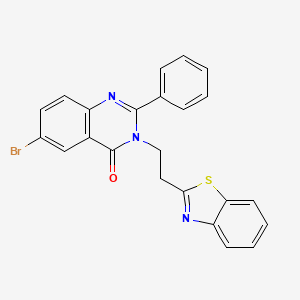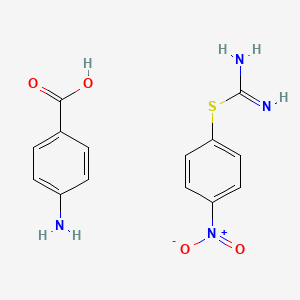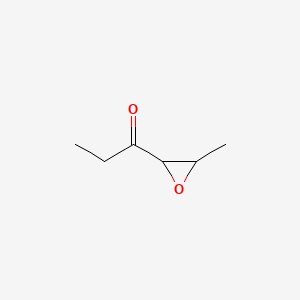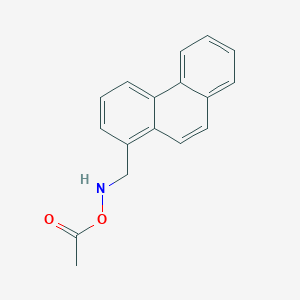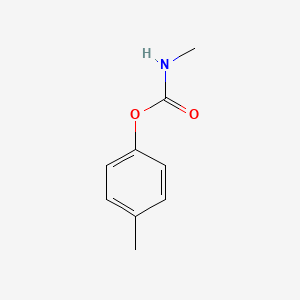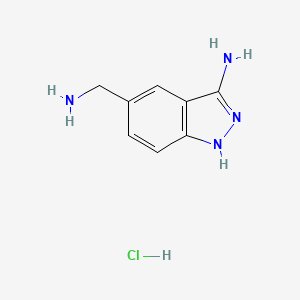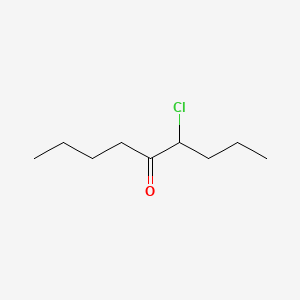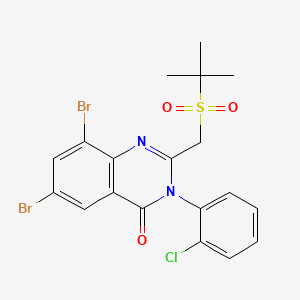
4(3H)-Quinazolinone, 6,8-dibromo-3-(2-chlorophenyl)-2-(((1,1-dimethylethyl)sulfonyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 6,8-dibromo-3-(2-chlorophenyl)-2-(((1,1-dimethylethyl)sulfonyl)methyl)- is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6,8-dibromo-3-(2-chlorophenyl)-2-(((1,1-dimethylethyl)sulfonyl)methyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Bromination: Introduction of bromine atoms at the 6 and 8 positions using brominating agents such as N-bromosuccinimide (NBS).
Chlorination: Incorporation of the 2-chlorophenyl group through electrophilic aromatic substitution.
Sulfonylation: Attachment of the sulfonyl group using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfonyl group.
Reduction: Reduction reactions could target the bromine or chlorine substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.
Medicine
Pharmaceutical applications could include its use as an active ingredient in medications targeting specific diseases, given its potential biological activity.
Industry
In industrial settings, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and sulfonyl groups could influence its binding affinity and specificity. Pathways involved might include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4(3H)-Quinazolinone: The parent compound without additional substituents.
6,8-Dibromo-4(3H)-Quinazolinone: Lacks the 2-chlorophenyl and sulfonyl groups.
3-(2-Chlorophenyl)-4(3H)-Quinazolinone: Lacks the bromine and sulfonyl groups.
Uniqueness
The unique combination of bromine, chlorine, and sulfonyl groups in 4(3H)-Quinazolinone, 6,8-dibromo-3-(2-chlorophenyl)-2-(((1,1-dimethylethyl)sulfonyl)methyl)- may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
108659-79-6 |
|---|---|
Molekularformel |
C19H17Br2ClN2O3S |
Molekulargewicht |
548.7 g/mol |
IUPAC-Name |
6,8-dibromo-2-(tert-butylsulfonylmethyl)-3-(2-chlorophenyl)quinazolin-4-one |
InChI |
InChI=1S/C19H17Br2ClN2O3S/c1-19(2,3)28(26,27)10-16-23-17-12(8-11(20)9-13(17)21)18(25)24(16)15-7-5-4-6-14(15)22/h4-9H,10H2,1-3H3 |
InChI-Schlüssel |
XXYRAKCUPMMNFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)S(=O)(=O)CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-[(3'-chloro-2-fluoro-6-methoxy[1,1'-biphenyl]-3-yl)methyl]phenyl]-N'-ethylUrea](/img/structure/B13752966.png)

![1,7-Bis(dimethylamino)-4-[2-(2-phenylethyl)phenyl]heptan-4-ol--hydrogen chloride (1/2)](/img/structure/B13752969.png)
